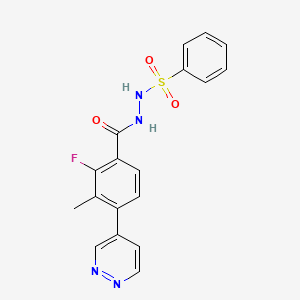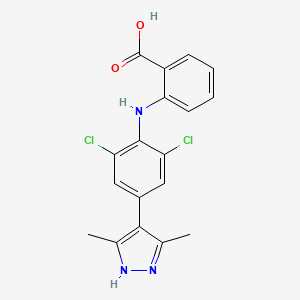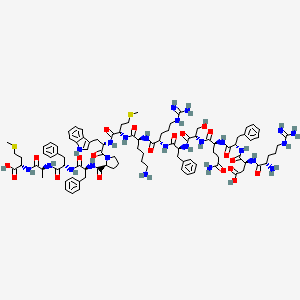![molecular formula C18H10BrF5N2O3 B11932135 3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TXA6101: is a synthetic organic compound known for its role as an inhibitor of the bacterial protein filamentous temperature-sensitive protein Z. This compound has shown significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus isolates expressing either the G193D or G196S mutant filamentous temperature-sensitive protein Z. It retains activity against the TXA707-resistant filamentous temperature-sensitive protein Z mutant, making it a promising candidate for combating Gram-negative bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TXA6101 involves the formation of an oxazole-benzamide structure. The general synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate starting materials to form the oxazole ring.
Attachment of the Benzamide Group: The oxazole ring is then functionalized with a benzamide group through a series of reactions involving bromination and substitution reactions.
Industrial Production Methods: Industrial production of TXA6101 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Optimization of Reaction Conditions: This involves adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Techniques such as recrystallization and chromatography would be used to purify the final product
Análisis De Reacciones Químicas
Types of Reactions: TXA6101 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole-benzamide derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: TXA6101 is used as a tool compound in chemical research to study the inhibition of bacterial cell division. It helps in understanding the mechanism of action of filamentous temperature-sensitive protein Z inhibitors.
Biology: In biological research, TXA6101 is used to study bacterial cell division and the development of resistance mechanisms in bacteria. It is particularly useful in studying methicillin-resistant Staphylococcus aureus.
Industry: In the pharmaceutical industry, TXA6101 is used in the development and testing of new antibacterial drugs. It serves as a lead compound for designing more potent and selective inhibitors .
Mecanismo De Acción
TXA6101 exerts its effects by inhibiting the bacterial protein filamentous temperature-sensitive protein Z, which is essential for bacterial cell division. By binding to this protein, TXA6101 prevents the formation of the Z ring, a structure necessary for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
TXA707: Another filamentous temperature-sensitive protein Z inhibitor with similar antibacterial activity.
TXY6129: A compound with a similar oxazole-benzamide structure that also inhibits filamentous temperature-sensitive protein Z.
Uniqueness of TXA6101: TXA6101 is unique in its ability to retain activity against filamentous temperature-sensitive protein Z mutants that are resistant to other inhibitors like TXA707. This makes it a valuable compound in the fight against drug-resistant bacterial infections .
Propiedades
Fórmula molecular |
C18H10BrF5N2O3 |
|---|---|
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27) |
Clave InChI |
ONGPJYSSZQHFBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)

![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)



![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
